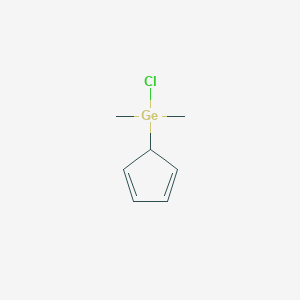
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane is an organogermanium compound that features a cyclopentadienyl ring bonded to a germanium atom, which is also bonded to two methyl groups and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane typically involves the reaction of cyclopenta-2,4-dien-1-yl lithium with dimethylgermanium dichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and various organic by-products.
Reduction: Different organogermanium compounds depending on the reducing agent used.
Substitution: New organogermanium compounds with different substituents replacing the chlorine atom.
科学的研究の応用
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a ligand in coordination chemistry.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and therapeutic applications, although specific uses are still under investigation.
作用機序
The mechanism of action of chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane involves its interaction with various molecular targets. The cyclopentadienyl ring can participate in π-bonding interactions, while the germanium atom can form covalent bonds with other atoms or molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or precursor in various chemical reactions.
類似化合物との比較
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar structure with silicon instead of germanium.
Cyclopenta-2,4-dien-1-yltrimethylstannane: Similar structure with tin instead of germanium.
Cyclopenta-2,4-dien-1-yltrimethylplumbane: Similar structure with lead instead of germanium.
Uniqueness
Chloro(cyclopenta-2,4-dien-1-yl)dimethylgermane is unique due to the presence of germanium, which imparts different electronic and steric properties compared to its silicon, tin, and lead analogs
特性
CAS番号 |
61632-68-6 |
|---|---|
分子式 |
C7H11ClGe |
分子量 |
203.24 g/mol |
IUPAC名 |
chloro-cyclopenta-2,4-dien-1-yl-dimethylgermane |
InChI |
InChI=1S/C7H11ClGe/c1-9(2,8)7-5-3-4-6-7/h3-7H,1-2H3 |
InChIキー |
XQCWVDFNFNALKJ-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)(C1C=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



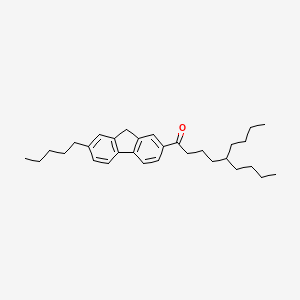
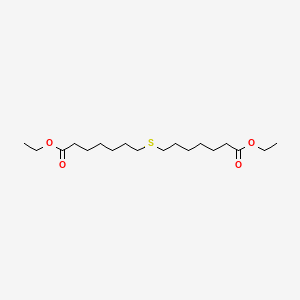
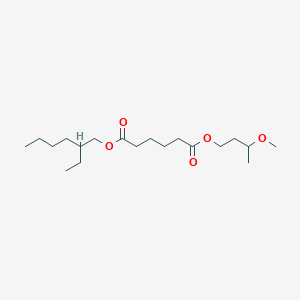
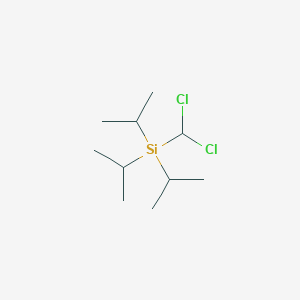
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)

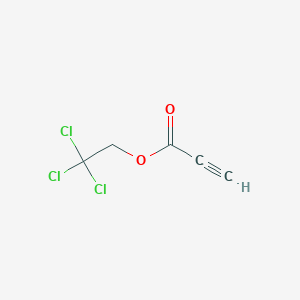
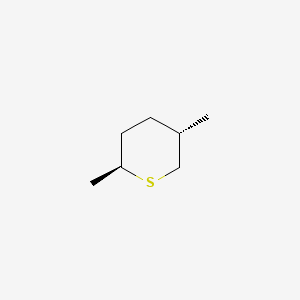
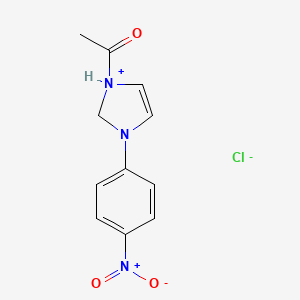
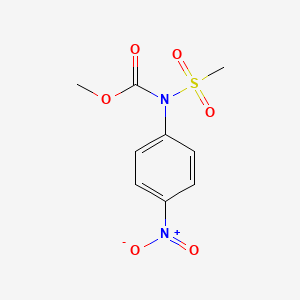
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
